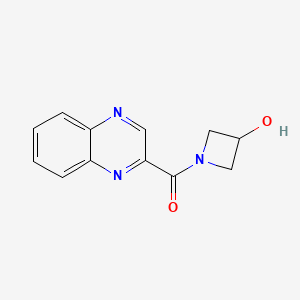

1-(Quinoxaline-2-carbonyl)azetidin-3-ol

Description

Properties

IUPAC Name |

(3-hydroxyazetidin-1-yl)-quinoxalin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-8-6-15(7-8)12(17)11-5-13-9-3-1-2-4-10(9)14-11/h1-5,8,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZDCWLDQRFXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Quinoxaline-2-carbonyl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives have been extensively studied for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

1-(Quinoxaline-2-carbonyl)azetidin-3-ol features a quinoxaline moiety linked to an azetidine ring, which contributes to its unique biological properties. The molecular formula is , indicating the presence of both nitrogen and oxygen functionalities that are crucial for its activity.

Anticancer Activity

Research indicates that quinoxaline derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that 1-(Quinoxaline-2-carbonyl)azetidin-3-ol can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this derivative have shown cytotoxic effects against colorectal cancer cells by targeting key pathways involved in tumor growth.

Case Study:

In a study evaluating the cytotoxicity of quinoxaline derivatives, it was found that certain modifications to the quinoxaline structure enhanced their inhibitory effects on cancer cell lines such as HCT-116 and LoVo. The most active compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial potential of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol has also been investigated. Quinoxaline derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity.

Research Findings:

In a comparative study, certain quinoxaline derivatives demonstrated high degrees of inhibition against tested bacterial strains, with some compounds showing efficacy comparable to traditional antibiotics .

The biological activity of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as COX-2, which is implicated in inflammation and cancer progression.

- Receptor Modulation: It may modulate receptor activity involved in cell signaling pathways critical for cancer cell survival and proliferation.

- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in rapidly dividing cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline ring or the azetidine structure can lead to improved potency and selectivity.

Table 1: Structure-Activity Relationships of Quinoxaline Derivatives

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| A | -OH at C3 | Anticancer | 15 |

| B | -Cl at C5 | Antibacterial | 20 |

| C | -NO2 at C6 | COX-2 Inhibition | 10 |

Comparison with Similar Compounds

1-(Quinolin-2-yl)azetidin-3-ol

- Structure: Differs by replacing the quinoxaline-2-carbonyl group with a quinoline-2-yl substituent.

- Physical Properties: White crystalline solid, insoluble in water but soluble in organic solvents (e.g., DMSO, ethanol) . High thermal and chemical stability, attributed to the planar quinoline ring and hydrogen-bonding interactions .

- Synthesis: Multi-step reactions involving coupling of azetidin-3-ol with quinoline derivatives under basic conditions .

- Quinoline’s single nitrogen in the aromatic system may reduce π-π stacking efficiency relative to quinoxaline’s two nitrogen atoms .

1-Ethyl-3-methylquinoxalin-2(1H)-one

- Structure: Contains a quinoxaline core with ethyl and methyl substituents and a ketone group.

- Physical Properties: Stabilized by intramolecular C–H···O hydrogen bonds and π-π interactions (centroid distances: 3.446–3.815 Å) . Exhibits antibacterial and antifungal activities, common among quinoxaline derivatives .

- The carbonyl in the target compound is part of a linker (carbonyl-azetidine), which may influence reactivity (e.g., hydrolysis susceptibility) compared to the ketone in this derivative .

3-Hydroxyquinoxaline-2-carbohydrazide

- Structure: Features a quinoxaline-2-carbonyl group linked to a hydrazide moiety.

- Synthesis: Prepared via reaction of ethyl-3-hydroxyquinoxaline-2-carboxylate with hydrazine hydrate .

- Key Differences :

- The hydrazide group (−CONHNH₂) offers nucleophilic reactivity, whereas the azetidine-3-ol group in the target compound provides a sterically constrained hydroxyl for hydrogen bonding.

- Derivatives of this compound form thiadiazoles and triazoles under acidic/basic conditions, suggesting the target compound’s carbonyl may participate in similar condensation reactions .

1-Benzhydrylazetidin-3-ol

- Structure: Substitutes the quinoxaline-carbonyl group with a benzhydryl (diphenylmethyl) group.

- Properties: Increased hydrophobicity due to the bulky benzhydryl group, contrasting with the target compound’s balance of polar (carbonyl, hydroxyl) and aromatic (quinoxaline) regions . Likely lower solubility in aqueous media compared to the target compound.

Preparation Methods

Synthesis of Quinoxaline-2,3-dione

A common precursor to quinoxaline-2-carbonyl compounds is quinoxaline-2,3-dione, which can be synthesized by a solvent-free method:

- Reactants: Oxalic acid and o-phenylene diamine in equimolar amounts.

- Procedure: The two reactants are thoroughly ground together at room temperature until a melt forms. The melt is then crystallized from water to yield pure quinoxaline-2,3-dione.

- Advantages: This method is operationally simple, solvent-free, and environmentally friendly.

- Characterization: The product is confirmed by NMR spectroscopy and purity checked by thin-layer chromatography (TLC) using benzene:ethyl acetate:petroleum ether as eluent.

Functionalization of Quinoxaline Core

Further functionalization involves condensation with amines or sulphanilamide derivatives to introduce additional functional groups, facilitating subsequent coupling with azetidine derivatives. For example:

- Condensation of quinoxaline-2,3-dione with sulphanilamide in DMF under reflux with glacial acetic acid yields Schiff base derivatives.

- These intermediates can be further reacted with aromatic aldehydes to form substituted quinoxaline derivatives.

Preparation of Azetidin-3-ol and Its Derivatives

General Method for 1-Substituted Azetidin-3-ol Derivatives

According to a European patent (EP0161722A1), 1-substituted azetidin-3-ol derivatives are prepared via a multi-step synthetic route involving:

- Cyclization reactions starting from appropriate amino alcohols or halogenated precursors.

- Use of phase transfer catalysts and reflux conditions in organic solvents such as dichloromethane or toluene.

- Substitution reactions to introduce various substituents at the 1-position of azetidin-3-ol.

- Purification by standard techniques including crystallization and chromatography.

This patent describes detailed reaction conditions, including temperature control, solvent choice, and catalyst use to optimize yield and purity.

Specific Preparation of Azetidin-3-ol Derivatives Bearing Quinoxaline Moiety

In literature focused on quinoxaline-azetidine hybrids, the azetidin-3-ol ring is often introduced by:

- Condensation of azetidin-3-ol or its derivatives with quinoxaline-2-carbonyl chlorides or related activated intermediates.

- Use of coupling agents or acidic conditions (e.g., acetic acid in ethanol) to promote amide bond formation between the azetidin-3-ol nitrogen and the quinoxaline-2-carbonyl group.

- Reaction temperatures typically range from room temperature to reflux conditions depending on the reactivity of intermediates.

Representative Synthetic Scheme and Reaction Conditions

| Step | Reactants/Intermediates | Reaction Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxalic acid + o-Phenylene diamine | Grinding at room temperature, solvent-free | Formation of quinoxaline-2,3-dione |

| 2 | Quinoxaline-2,3-dione + sulphanilamide | Reflux in DMF + glacial acetic acid (3-5 h) | Schiff base intermediate formation |

| 3 | Schiff base + aromatic aldehydes | Reflux in ethanol (3 h) | Substituted quinoxaline derivatives |

| 4 | Azetidin-3-ol or precursor + quinoxaline-2-carbonyl chloride | Acetic acid in ethanol, reflux or room temp | Amide bond formation yielding 1-(Quinoxaline-2-carbonyl)azetidin-3-ol |

Research Findings and Optimization

- Yield and Purity: The solvent-free grinding method for quinoxaline-2,3-dione provides high purity and yield, reducing solvent waste and simplifying work-up.

- Reaction Efficiency: Condensation reactions using acetic acid in ethanol as solvent provide efficient coupling with minimal side reactions.

- Temperature Control: Higher temperatures (up to 70 °C) can improve reaction rates but require monitoring to avoid decomposition.

- Catalyst Use: Phase transfer catalysts and base additives like triethylamine can enhance substitution reactions in azetidine ring formation.

- Characterization: Products are routinely characterized by NMR, IR, and TLC to confirm structure and purity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Quinoxaline-2-carbonyl)azetidin-3-ol in laboratory settings?

Answer:

The synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with azetidin-3-ol. A common approach is activating the carboxylic acid (e.g., via formation of an acid chloride or using coupling agents like EDC/HOBT) followed by nucleophilic acyl substitution with azetidin-3-ol. For example:

- Step 1: Generate quinoxaline-2-carbonyl chloride by reacting quinoxaline-2-carboxylic acid with thionyl chloride (SOCl₂) .

- Step 2: React the acid chloride with azetidin-3-ol in a polar aprotic solvent (e.g., DCM or THF) under inert conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts .

Key Considerations:

- Protect the hydroxyl group on azetidin-3-ol during synthesis to avoid side reactions (e.g., silylation or acetylation) .

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

Basic: What safety protocols are critical when handling 1-(Quinoxaline-2-carbonyl)azetidin-3-ol?

Answer:

While direct safety data for this compound is limited, analogous azetidine derivatives require:

- PPE: Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Storage: Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent degradation .

Emergency Measures:

- Skin Contact: Wash immediately with soap and water; seek medical attention if irritation persists .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictory reactivity data in azetidin-3-ol derivatives during nucleophilic substitution reactions?

Answer:

Contradictions often arise from steric hindrance or electronic effects. For example:

- Steric Effects: Bulky substituents on the azetidine ring can impede nucleophilic attack, as seen in unreactive tertiary amines .

- Electronic Effects: Electron-withdrawing groups (e.g., carbonyl) may deactivate the nitrogen lone pair, reducing reactivity .

Mitigation Strategies:

- Optimize Reaction Conditions: Use polar solvents (e.g., DMF) to stabilize transition states or elevate temperatures to overcome kinetic barriers .

- Protective Group Chemistry: Temporarily protect reactive sites (e.g., hydroxyl groups) to direct reactivity .

Advanced: What analytical techniques are essential for characterizing 1-(Quinoxaline-2-carbonyl)azetidin-3-ol?

Answer:

Primary Techniques:

- NMR Spectroscopy:

- ¹H NMR: Identify protons on the azetidine (δ 3.5–4.5 ppm) and quinoxaline (δ 7.5–9.0 ppm) moieties .

- ¹³C NMR: Confirm carbonyl (C=O, ~170 ppm) and aromatic carbons .

- Mass Spectrometry (ESI-MS): Verify molecular weight (expected [M+H]⁺ ~274 g/mol) and fragmentation patterns .

Supplementary Methods:

- X-ray Crystallography: Resolve stereochemistry and confirm bond angles/geometry (e.g., as in HRP-2 ligand studies) .

- HPLC-PDA: Assess purity (>95%) and detect impurities .

Basic: What biological activities are reported for structurally related azetidine derivatives?

Answer:

Azetidine derivatives exhibit diverse bioactivities:

Methodological Note:

- In Vitro Assays: Use MIC tests for antimicrobial activity and MTT assays for cytotoxicity .

- Structural Analogs: Replace substituents (e.g., fluorobenzyl groups) to modulate target affinity .

Advanced: How can computational modeling guide the design of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol derivatives for enhanced target binding?

Answer:

- Docking Studies: Predict binding poses with targets (e.g., Bcl-2) using software like AutoDock or Schrödinger .

- QSAR Models: Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Case Study:

- HRP-2 Inhibitors: Fragments like 1-(diphenylmethyl)azetidin-3-ol were optimized using crystallographic data (PDB: 8C9T) .

Basic: What are the key challenges in scaling up the synthesis of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol?

Answer:

- Low Yields: Multi-step reactions often suffer from cumulative inefficiencies. Optimize intermediates (e.g., azetidin-3-ol purity >98%) .

- Purification: Use flash chromatography or recrystallization to isolate the product from byproducts .

- Safety: Scale-dependent exothermic reactions require jacketed reactors for temperature control .

Advanced: How does the quinoxaline moiety influence the photophysical properties of 1-(Quinoxaline-2-carbonyl)azetidin-3-ol?

Answer:

The quinoxaline ring confers:

- Absorption Bands: π→π* transitions in UV-Vis (λmax ~300–350 nm) .

- Fluorescence Quenching: Electron-withdrawing carbonyl groups reduce quantum yield compared to unsubstituted quinoxalines .

Experimental Design:

- Measure absorbance/emission spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to study solvatochromism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.